molecular formula C16H12N2O6 B2534874 [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 721908-67-4

[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2534874
CAS No.: 721908-67-4
M. Wt: 328.28
InChI Key: YAZJWQAFSRWMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate: is an organic compound that features both nitroaniline and formylbenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of 4-nitroaniline with 4-formylbenzoic acid under specific conditions. The reaction may be catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage. The reaction conditions often include controlled temperature and solvent selection to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate can undergo reduction reactions to form amino derivatives.

    Reduction: The formyl group can be reduced to an alcohol under appropriate conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed:

    Reduction of Nitro Group: Formation of 4-aminoaniline derivatives.

    Reduction of Formyl Group: Formation of benzyl alcohol derivatives.

    Substitution Reactions: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

    Materials Science: Used in the development of novel materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the formyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-Nitroaniline: Shares the nitroaniline functional group but lacks the formylbenzoate moiety.

    4-Formylbenzoic Acid: Contains the formylbenzoate group but lacks the nitroaniline moiety.

Uniqueness:

    Dual Functional Groups: The presence of both nitroaniline and formylbenzoate groups in [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate makes it unique and versatile for various applications.

Properties

IUPAC Name

[2-(4-nitroanilino)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-9-11-1-3-12(4-2-11)16(21)24-10-15(20)17-13-5-7-14(8-6-13)18(22)23/h1-9H,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZJWQAFSRWMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.